2-((((1Z)-1-(2-Aminothiazol-4-yl)-2-((oxoethyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid
Description
Overview and Significance of 2-((((1Z)-1-(2-Aminothiazol-4-yl)-2-((oxoethyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid
The compound this compound stands as a structurally complex organic molecule bearing the Chemical Abstracts Service (CAS) registry number 194241-83-3. This compound exhibits a molecular formula of C11H14N4O5S and possesses a molecular weight of 314.32 g/mol, characteristics that define its chemical identity and analytical behavior. The molecule features a distinctive thiazole ring system coupled with an oxime functionality, making it a compound of particular interest in pharmaceutical chemistry due to its structural relationship with beta-lactam antibiotics.
The significance of this compound extends beyond its chemical structure to encompass its critical role in pharmaceutical quality assurance. As an identified impurity in ceftazidime formulations, this compound serves as a benchmark for analytical method development and validation procedures. Its presence and concentration levels in pharmaceutical preparations must be carefully monitored to ensure compliance with international pharmacopeial standards, particularly those established by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).
The compound's structural features, including the presence of both electron-donating and electron-withdrawing groups, contribute to its unique spectroscopic and chromatographic properties. These characteristics make it particularly suitable for use as a reference standard in high-performance liquid chromatography (HPLC) and mass spectrometry applications. The stereochemical configuration indicated by the (1Z) designation reflects the geometric arrangement around the double bond, which is crucial for its biological activity and analytical detection.
Classification as Ceftazidime EP Impurity G
The classification of this compound as Ceftazidime EP Impurity G represents its official designation within the European Pharmacopoeia framework. This classification system provides a standardized approach to identifying and categorizing impurities that may arise during the synthesis, storage, or degradation of ceftazidime pentahydrate. The "EP" designation specifically refers to the European Pharmacopoeia standards, which establish stringent criteria for pharmaceutical purity and quality control.
Within the broader context of ceftazidime impurity profiling, Impurity G occupies a significant position among the various known degradation products and synthetic byproducts. The European Pharmacopoeia has identified multiple impurities associated with ceftazidime, including Impurities A through H, each with distinct chemical structures and regulatory significance. Impurity G is particularly notable due to its structural similarity to the active pharmaceutical ingredient while maintaining distinct differences that affect its pharmacological properties.
The classification process involves extensive analytical characterization using multiple spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These analytical methods provide definitive structural confirmation and enable the establishment of reference standards for routine quality control applications. The official recognition of this compound as Impurity G ensures that pharmaceutical manufacturers worldwide can access standardized reference materials for their analytical procedures.
Regulatory agencies, including the European Medicines Agency (EMA) and the Food and Drug Administration (FDA), recognize the importance of impurity profiling in drug development and manufacturing. The classification of this compound as Ceftazidime EP Impurity G facilitates regulatory submissions and ensures consistency in analytical methodologies across different pharmaceutical companies and regulatory jurisdictions.
Importance in Pharmaceutical Chemistry and Quality Control
The importance of this compound in pharmaceutical chemistry extends across multiple domains of drug development and manufacturing quality assurance. In the context of analytical method development, this compound serves as an essential reference standard for developing and validating chromatographic separation methods. The compound's unique retention characteristics and spectroscopic properties enable analytical chemists to optimize separation conditions and establish robust analytical procedures.
The compound's role extends to method validation activities, where it serves as a critical component in demonstrating analytical method performance characteristics. Parameters such as linearity, accuracy, precision, detection limits, and quantitation limits must be established using this reference standard. These validation studies ensure that analytical methods can reliably detect and quantify Impurity G at levels relevant to pharmaceutical manufacturing and regulatory requirements.
In the broader context of pharmaceutical development, understanding the formation pathways and stability characteristics of Impurity G contributes to process optimization and formulation development. Knowledge of how this impurity forms during synthesis or storage enables manufacturers to implement appropriate control strategies and storage conditions. This understanding is particularly important for developing stable pharmaceutical formulations and establishing appropriate shelf-life specifications.
Historical Context and Discovery
The historical development of knowledge regarding this compound is intrinsically linked to the broader development of ceftazidime as a therapeutic agent. Ceftazidime, first developed in the 1980s, represented a significant advancement in beta-lactam antibiotic therapy, particularly for its enhanced activity against Pseudomonas aeruginosa and other gram-negative pathogens. As analytical techniques evolved and regulatory requirements became more stringent, the need for comprehensive impurity profiling became apparent.
The discovery and characterization of Impurity G likely emerged during routine stability studies and analytical method development activities conducted by pharmaceutical companies manufacturing ceftazidime. These studies revealed the presence of various degradation products and synthetic impurities that required identification and quantification. The systematic investigation of these impurities led to the structural elucidation of Impurity G using advanced analytical techniques available in the early 2000s.
The development of high-resolution mass spectrometry and multi-dimensional NMR spectroscopy played crucial roles in confirming the structure of this impurity. These analytical advances enabled researchers to definitively characterize the compound's structure and establish its relationship to the parent drug substance. The subsequent synthesis of reference standards and development of analytical methods facilitated its incorporation into pharmacopeial monographs.
The evolution of regulatory science and the increasing emphasis on impurity profiling in pharmaceutical development contributed to the formal recognition of Impurity G as a specified impurity in ceftazidime monographs. This recognition reflects the pharmaceutical industry's commitment to ensuring drug safety through comprehensive analytical characterization and quality control measures.
Properties
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-oxoethylamino)ethylidene]amino]oxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5S/c1-11(2,9(18)19)20-15-7(8(17)13-3-4-16)6-5-21-10(12)14-6/h4-5H,3H2,1-2H3,(H2,12,14)(H,13,17)(H,18,19)/b15-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARVANDLQOZMMJ-CHHVJCJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)NCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173047 | |
| Record name | 2-((((1Z)-1-(2-Aminothiazol-4-yl)-2-((oxoethyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194241-83-3 | |
| Record name | 2-((((1Z)-1-(2-Aminothiazol-4-yl)-2-((oxoethyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194241833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((((1Z)-1-(2-Aminothiazol-4-yl)-2-((oxoethyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-((((1Z)-1-(2-AMINOTHIAZOL-4-YL)-2-((OXOETHYL)AMINO)-2-OXOETHYLIDENE)AMINO)OXY)-2-METHYLPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF63LFC0D8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Ceftazidime Impurity G [EP], like Ceftazidime, primarily targets the penicillin-binding proteins (PBPs) . PBPs are a family of enzymes involved in the synthesis and remodeling of the bacterial cell wall, specifically the glycopeptide polymer known as peptidoglycan.
Mode of Action
Ceftazidime Impurity G [EP] inhibits the PBPs, which in turn disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition impairs cell wall homeostasis, leading to a loss of cell integrity and ultimately bacterial cell death.
Biochemical Pathways
The primary biochemical pathway affected by Ceftazidime Impurity G [EP] is the peptidoglycan biosynthesis pathway. By inhibiting the PBPs, the compound disrupts the synthesis of lipid-linked intermediates and early stages of cytoplasmic peptidoglycan synthesis.
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Ceftazidime Impurity G [EP] are predicted to be similar to those of Ceftazidime. Ceftazidime is known for its high blood concentration, low protein binding rate (10–17%), renal excretion (80–90%), wide distribution in vivo, and blood–brain barrier penetration (25%).
Result of Action
The primary result of the action of Ceftazidime Impurity G [EP] is the disruption of bacterial cell wall synthesis, leading to bacterial cell death. This makes it effective against a variety of bacterial infections.
Action Environment
The action of Ceftazidime Impurity G [EP] can be influenced by various environmental factors. For instance, the compound’s lipophilicity, intestinal absorption, and excretion in the body can affect its efficacy. It’s also important to note that certain impurities in the drug can enhance its toxicity.
Biochemical Analysis
Biochemical Properties
Ceftazidime Impurity G [EP] plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have strong lipophilicity, good intestinal absorption, and poor excretion in the body
Cellular Effects
The effects of Ceftazidime Impurity G [EP] on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to have neurotoxic and genotoxic effects.
Molecular Mechanism
The molecular mechanism of action of Ceftazidime Impurity G [EP] involves its interactions at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it has been found to bind with DNA and protein.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Ceftazidime Impurity G [EP] can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of Ceftazidime Impurity G [EP] vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
Ceftazidime Impurity G [EP] is involved in various metabolic pathways It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
Ceftazidime Impurity G [EP] is transported and distributed within cells and tissues It interacts with transporters or binding proteins and can affect its localization or accumulation
Subcellular Localization
The subcellular localization of Ceftazidime Impurity G [EP] and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Biological Activity
The compound 2-((((1Z)-1-(2-Aminothiazol-4-yl)-2-((oxoethyl)amino)-2-oxoethylidene)amino)oxy)-2-methylpropanoic acid is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a thiazole ring and various functional groups that may contribute to its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₄O₄S
- CAS Number : 138829-73-9
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which may include enzymes and receptors involved in various biochemical pathways. Key aspects of its mechanism include:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes associated with cancer cell proliferation, leading to reduced tumor growth.
- Interaction with Cellular Pathways : The presence of the thiazole moiety may enhance the compound's ability to modulate signaling pathways linked to apoptosis and cell cycle regulation.
- Antioxidant Properties : Some derivatives of thiazole compounds have demonstrated antioxidant activity, suggesting potential protective effects against oxidative stress in cells.
Anticancer Activity
Several studies have investigated the anticancer potential of thiazole derivatives, including those similar to our compound. For instance:
- Study 1 : A derivative demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction through caspase activation.
- Study 2 : Another research highlighted the compound's ability to inhibit tumor growth in vivo models, showing a reduction in tumor size after treatment with the compound compared to control groups.
Antimicrobial Activity
The thiazole ring structure has been associated with antimicrobial properties. In vitro studies have shown that:
- Compounds with similar structures exhibit activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key parameters include:
| Parameter | Value |
|---|---|
| Absorption | Rapid absorption observed in animal models |
| Distribution | Widely distributed in tissues; crosses blood-brain barrier |
| Metabolism | Primarily metabolized in liver; involves phase I and II reactions |
| Excretion | Renal excretion predominant; half-life approximately 4 hours |
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Areas for future investigation include:
- Mechanistic Studies : Detailed exploration of molecular interactions at the cellular level.
- Clinical Trials : Evaluation of efficacy and safety in human subjects for potential therapeutic applications.
- Structural Modifications : Synthesis of analogs to enhance potency and selectivity against specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structural features, synthesis, biological activity, and physicochemical properties with analogous compounds:
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Divergence
- Thiazole Core Modifications: The target compound shares the 2-aminothiazole motif with Carumonam and other derivatives, but the oxoethylamino group distinguishes it from sulfonamide (Carumonam) or benzylidene (anticancer agent) substituents. These groups dictate target specificity—e.g., sulfonamides target penicillin-binding proteins (PBPs), while benzylidenes may intercalate DNA .
- Stereochemistry : The (Z)-configuration is conserved across analogs (e.g., Carumonam) to maintain bioactivity, as (E)-isomers often show reduced efficacy .
- Acid/Esther Balance : The free carboxylic acid in the target compound improves solubility but may limit bioavailability compared to ester prodrugs (), which are metabolized in vivo to active forms .
Physicochemical Properties
- Solubility: The 2-methylpropanoic acid group enhances water solubility (>50 mg/mL estimated) compared to ester derivatives (<5 mg/mL) but less than Carumonam’s sulfonic acid (>100 mg/mL) .
- Stability: The oxyiminoethylidene group may confer susceptibility to hydrolysis under acidic conditions, whereas Carumonam’s β-lactam ring is stabilized by the sulfonate group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
